ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Description
This compound belongs to the 4H-chromene family, characterized by a bicyclic framework combining a cyclohexenone ring and a pyran moiety. It is synthesized via a three-component condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione), substituted aldehydes, and ethyl cyanoacetate or malononitrile derivatives under catalytic conditions . The molecular structure is confirmed by X-ray crystallography, revealing a half-boat conformation of the cyclohexenone ring and a "V" shape in the pyran ring . Key applications include its role as a precursor in multi-component reactions for synthesizing pharmacologically active derivatives, such as apoptosis-inducing agents .
Properties
IUPAC Name |
ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-19(23)17-15(12-8-6-5-7-9-12)16-13(22)10-20(2,3)11-14(16)25-18(17)21/h5-9,15H,4,10-11,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNXUFGJTBOSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)CC(C2)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Synthesis Using Nano-Catalysts
A solvent-free, green approach utilizes nano-kaoline/BF3/Fe3O4 as a heterogeneous catalyst. This method involves the condensation of benzaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), and ethyl acetoacetate under thermal conditions. The nano-catalyst’s high surface area and Lewis acid sites promote sequential Knoevenagel-Michael-cyclization reactions, yielding the target compound in 92% efficiency after 60 minutes at 70°C. Key advantages include:
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Reusability : The magnetic catalyst is recoverable via external magnets and retains activity for five cycles.
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Solvent-free operation : Eliminates toxic solvents, aligning with green chemistry principles.
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Short reaction time : Completion within 1 hour, compared to 24 hours in uncatalyzed reactions.
The reaction mechanism proceeds as follows:
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Knoevenagel condensation : Benzaldehyde and ethyl acetoacetate form an α,β-unsaturated ester.
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Michael addition : Dimedone’s enol attacks the unsaturated ester, generating a diketone intermediate.
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Cyclization and aromatization : Intramolecular cyclization forms the chromene ring, with concurrent aminolysis introducing the 2-amino group.
Ionic Base-Mediated Condensation
Potassium carbonate in ethanol enables a milder synthesis at room temperature. Combining benzaldehyde, dimedone, and ethyl cyanoacetate in the presence of anhydrous K2CO3 yields the product after 5–6 hours, albeit with moderate efficiency (56%). The base facilitates deprotonation of the active methylene compound, accelerating nucleophilic attack. However, competing side reactions, such as hydrolysis of the ester group, limit yield optimization.
Solvent-Free Synthesis Methods
Solvent-free protocols prioritize environmental sustainability and operational simplicity. A representative method employs BF3·OEt2 as a homogeneous catalyst, achieving 96% yield within 60 minutes at 70°C. The absence of solvent enhances reactant concentration, favoring faster kinetics. Comparative studies show solvent-free conditions improve yields by 20–30% over ethanol-based systems.
Catalytic Systems and Their Impact on Yield
Catalyst selection critically influences reaction efficiency. The table below compares catalytic performances:
| Catalyst | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| Nano-kaoline/BF3/Fe3O4 | 70°C, solvent-free | 60 min | 92% | |
| K2CO3 | RT, ethanol | 5–6 hr | 56% | |
| BF3·OEt2 | 70°C, solvent-free | 60 min | 96% |
Nano-catalysts balance reusability and efficiency, whereas Brønsted acids like BF3·OEt2 offer superior activity at the expense of recyclability.
Mechanistic Insights and Intermediate Characterization
Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy validate key intermediates. For instance:
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FT-IR : A carbonyl stretch at 1665 cm⁻¹ confirms the ester group, while NH2 vibrations at 3339 cm⁻¹ verify the amino group.
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1H NMR : A singlet at δ 4.40 ppm corresponds to the 4-H proton of the chromene ring, and aromatic protons integrate correctly at δ 6.70–7.80 ppm.
Comparative Analysis of Synthetic Routes
The nano-catalyzed method outperforms traditional bases in yield and scalability. However, BF3·OEt2 achieves near-quantitative yields, making it ideal for small-scale syntheses despite its corrosive nature. Ethanol-based systems, while safer, suffer from prolonged reaction times and lower efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: Ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. These properties make it a candidate for further research in drug development.
Medicine: The compound's biological activities suggest its potential use in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and infections.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
Carboxylate Esters vs. Carbonitriles
- Ethyl Carboxylate (Target Compound) : Exhibits a carboxyethyl group (-COOEt) at position 3. This group enhances solubility in polar solvents and provides a site for further functionalization (e.g., hydrolysis to carboxylic acids) .
- Carbonitrile Analogues (e.g., 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile): The nitrile (-CN) group at position 3 increases electrophilicity, facilitating nucleophilic additions. IR spectra show a distinct nitrile stretch at ~2200 cm⁻¹, absent in carboxylate derivatives .
Ester Substituents
- Ethyl vs. Isopropyl Esters: Isopropyl derivatives (e.g., isopropyl 2-amino-7,7-dimethyl-4-aryl-5-oxo-4H-chromene-3-carboxylate) demonstrate lower solubility in aqueous ethanol but higher thermal stability due to steric hindrance from the bulkier ester group .
Substituent Effects on the Aromatic Ring
- Phenyl vs. Substituted Phenyl Groups: 4-Bromothiophen-2-yl Substituent: Introduces electron-withdrawing effects, altering the electronic density of the chromene ring and enhancing halogen bonding interactions in crystal packing . 4-Hydroxy-3-methoxyphenyl Substituent: The hydroxyl and methoxy groups improve antioxidant activity and enable hydrogen bonding, as seen in ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carboxylate .
Catalyst Performance
| Catalyst System | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Nano-cellulose/Ti(IV)/Fe₃O₄ | 15–30 min | 85–92 | |
| L-Proline in Ethanol | 2–4 h | 78–85 | |
| Fe₃O₄/Camphor | 45–60 min | 80–88 | |
| Poly(4-vinylpyridine)-IL | 20–40 min | 90–95 |
The nano-cellulose/Ti(IV)/Fe₃O₄ catalyst achieves superior yields (>90%) under mild conditions due to synergistic Lewis acid and magnetic properties , while ionic liquid (IL)-supported catalysts enhance recyclability .
Solvent and Method Innovations
Biological Activity
Ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 107752-93-2) is a compound belonging to the class of 4H-chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H23NO4
- Molecular Weight : 341.41 g/mol
- Chemical Structure : The compound features a chromene core with various substituents that influence its biological activity.
Anticancer Activity
Research has indicated that compounds containing the 4H-chromene scaffold exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. For instance, derivatives of 4H-chromenes have shown effectiveness against various cancer cell lines by inducing G2/M cell-cycle arrest and activating caspases involved in apoptosis .
A study highlighted that certain analogs of 4H-chromenes triggered apoptosis through caspase activation and inhibited cell migration and invasion . The structural modifications in these compounds can enhance their potency against specific cancer types.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds in this class have demonstrated activity against various bacterial and fungal strains. The SAR studies suggest that specific substitutions on the chromene ring can optimize antimicrobial efficacy .
Antidiabetic and Anticholinesterase Activities
The compound exhibits potential antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity. Additionally, it shows promise as an anticholinesterase agent, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .
Structure-Activity Relationship (SAR)
The SAR analysis of 4H-chromenes indicates that the presence of specific functional groups significantly influences their biological activity. For example:
- Amino Group : Enhances interaction with target enzymes.
- Phenyl Substituents : Affect lipophilicity and binding affinity to biological targets.
Table 1 summarizes some key findings from SAR studies:
| Compound Variant | Biological Activity | Key Structural Features |
|---|---|---|
| Compound A | Anticancer | Substituted phenyl group |
| Compound B | Antimicrobial | Hydroxyl group |
| Compound C | Antidiabetic | Ether linkage |
Case Studies
- In vitro Studies on Cancer Cell Lines : A series of experiments conducted on various cancer cell lines demonstrated that ethyl 2-amino derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin. These studies confirmed the compound's ability to induce apoptosis through caspase pathways .
- Antimicrobial Efficacy Testing : In a comparative study against common pathogens, derivatives of ethyl 2-amino chromenes showed notable inhibition zones in agar diffusion assays, indicating strong antimicrobial properties .
- Antidiabetic Mechanism Exploration : Kinetic studies revealed that the compound enhances glucose uptake in muscle cells by activating insulin signaling pathways, making it a candidate for further investigation in diabetes management .
Q & A
Basic: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?
The compound is synthesized via a one-pot multicomponent reaction involving ethyl 2-cyanoacetate, an aromatic aldehyde (e.g., 3,5-difluorobenzaldehyde), and 5,5-dimethylcyclohexane-1,3-dione in ethanol under reflux. Catalysts like DMAP (4-dimethylaminopyridine) are critical for accelerating the reaction, typically requiring 5–6 hours for completion . Optimization strategies include:
- Catalyst loading : Increasing DMAP from 1 mmol to 1.1 mmol improves reaction efficiency .
- Solvent choice : Ethanol is preferred for solubility and ease of recrystallization.
- Temperature control : Reflux at 353 K ensures adequate energy for cyclization without decomposition .
Yield improvements (e.g., 62.5% in ) rely on post-reaction recrystallization from ethanol.
Basic: Which spectroscopic and chromatographic methods confirm structure and purity?
- Chromatography : LC-MS and HPLC (e.g., Figure S5 in ) verify purity, with retention times and mass-to-charge ratios (m/z) compared to standards.
- Spectroscopy : FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ and amino groups at ~3300 cm⁻¹) .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the chromene scaffold (e.g., C–C bond lengths of 1.54–1.56 Å and R-factors <0.045) .
Advanced: How can researchers address low yields or side products during synthesis?
Low yields often stem from competing side reactions (e.g., aldol condensation or incomplete cyclization). Methodological solutions include:
- Substituent effects : Electron-withdrawing groups on the aldehyde (e.g., nitro in ) slow imine formation, reducing side products.
- Catalyst screening : DMAP outperforms bases like piperidine in minimizing byproducts due to superior nucleophilic activation .
- Reaction monitoring : LC-MS () tracks intermediates, allowing timely quenching or adjustment of reaction time/temperature.
Advanced: How do computational methods enhance reaction design for chromene derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energy barriers for key steps like Knoevenagel condensation or Michael addition . For example:
- Reaction path searches : Algorithms narrow optimal conditions (e.g., solvent polarity, catalyst) by simulating free-energy profiles.
- Data-driven optimization : Machine learning correlates experimental parameters (e.g., substituent electronic effects) with yields, enabling predictive synthesis .
Advanced: How to resolve contradictions in crystallographic data across derivatives?
Structural discrepancies (e.g., bond angles or packing motifs) arise from substituent variations (e.g., 3-trifluoromethylphenyl in vs. cyanophenyl in ). Strategies include:
- Data validation : Cross-checking against high-resolution datasets (R-factor <0.05) and ensuring data-to-parameter ratios >15 .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonding in ) to explain packing differences.
- Dynamic NMR : Resolves conformational flexibility in solution that may not align with solid-state structures .
Advanced: What mechanistic insights explain substituent-dependent reactivity in chromene synthesis?
Electron-deficient aldehydes (e.g., nitro-substituted in ) favor faster Knoevenagel condensation due to enhanced electrophilicity, while electron-rich aldehydes (e.g., methoxy in ) slow the reaction but improve cyclization efficiency. Mechanistic studies using kinetic isotope effects (KIEs) or deuterated solvents can isolate rate-determining steps .
Basic: What are the key applications of this compound in academic research?
- Biological probes : The chromene core is a scaffold for kinase inhibitors or antimicrobial agents.
- Materials science : Conjugated derivatives exhibit fluorescence for OLED applications (e.g., with dimethylamino groups enhances π-stacking).
Advanced: How to design enantioselective syntheses of chromene derivatives?
Chiral organocatalysts (e.g., proline derivatives) induce asymmetry during the Michael addition step. For example, achieved enantiomeric excess (ee) >90% using thiourea catalysts. Key parameters:
- Catalyst loading : 10–20 mol% for effective stereocontrol.
- Solvent polarity : Apolar solvents (toluene) favor tighter transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
